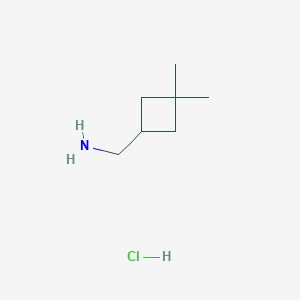

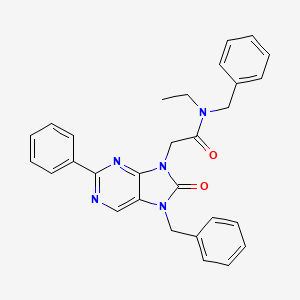

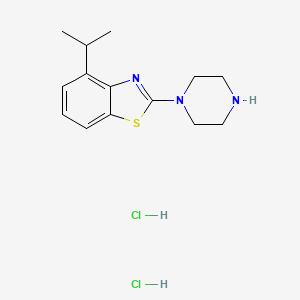

![molecular formula C8H13NO2 B1403738 (1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1408075-36-4](/img/structure/B1403738.png)

(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid

説明

Synthesis Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .Molecular Structure Analysis

The molecular formula of “(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid” is C8H14ClNO2 .Chemical Reactions Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. These acids damage cell membranes and decrease microbial internal pH. Strategies to increase microbial robustness against such inhibition include metabolic engineering to modify cell membrane properties and intracellular pH, and the use of appropriate exporters to enhance tolerance. This knowledge aids in engineering strains with improved industrial performance (Jarboe et al., 2013).

Reactive Extraction of Carboxylic Acids

Carboxylic acids can be efficiently separated from aqueous solutions using reactive extraction with organic solvents and supercritical fluids, such as supercritical CO2. This method is environmentally friendly and offers higher yield and simplicity over traditional separation methods (Djas & Henczka, 2018).

Role of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants

ACC, while primarily known as the precursor of the plant hormone ethylene, also has independent biological roles. It can be conjugated to different derivatives, metabolized by bacteria to promote plant growth, involved in sophisticated transport mechanisms for ethylene response, and function as a signaling molecule independently of ethylene (Van de Poel & Van Der Straeten, 2014).

Applications of Carboxylic Acids in Chemical Synthesis

Carboxylic acids are key in the development of new synthetic methodologies, such as the Ugi multicomponent reaction, which allows for multiple bond formations in a single synthetic step. This reaction pathway highlights the role of carboxylic acids in creating functional chromophores and other complex organic compounds (Rocha et al., 2020).

Glycyrrhetinic Acid as a Scaffold for Anticancer Agents

Glycyrrhetinic acid, derived from licorice, features a carboxylic acid group and has shown potential as a scaffold for the development of anticancer agents. Its semisynthetic derivatives exhibit significant cytotoxic effects towards various cancer cells, making it a promising candidate for future cancer treatments (Hussain et al., 2021).

Safety And Hazards

特性

IUPAC Name |

(1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTFORJMJSKOFQ-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CCC1N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]2CC[C@@H]1N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 74787549 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)

![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate](/img/structure/B1403664.png)

![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)